molecular formula C20H24N2O4 B2887421 N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide CAS No. 321555-78-6

N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide

Cat. No.: B2887421
CAS No.: 321555-78-6
M. Wt: 356.422
InChI Key: YQWUYVIHVJBBFA-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex aromatic structure, which includes methoxy and propanoylamino functional groups. Its unique chemical properties make it a subject of interest in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic compounds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .

Industrial production methods for this compound may involve optimization of the synthetic route to increase efficiency and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are often ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where functional groups on the aromatic ring are replaced by other substituents. Common reagents include halogens and nitrating agents.

The specific conditions for these reactions, such as temperature, solvent, and reaction time, can significantly influence the outcome and yield of the desired products .

Scientific Research Applications

N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in critical biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide can be compared with other similar aromatic compounds that contain methoxy and amide functional groups. Some similar compounds include:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-5-19(23)21-15-9-7-13(11-17(15)25-3)14-8-10-16(18(12-14)26-4)22-20(24)6-2/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWUYVIHVJBBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)CC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325418
Record name N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816382
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

321555-78-6
Record name N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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